molecular formula C15H18Br2N4 B1457845 Unii-6lgr0ryy5Q CAS No. 1609522-33-9

Unii-6lgr0ryy5Q

Cat. No. B1457845
CAS RN: 1609522-33-9
M. Wt: 414.14 g/mol
InChI Key: FSBMCTDYWXIBLM-UHFFFAOYSA-N
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Description

“Unii-6lgr0ryy5Q” is also known as SEL120-34A FREE BASE. It has a molecular formula of C15H18Br2N4 .


Synthesis Analysis

SEL120-34A is a potent and selective CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains . It inhibits phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells in vitro .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H18Br2N4 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 414.14 g/mol.

Scientific Research Applications

Unii-6lgr0ryy5Q has been studied for its potential therapeutic applications. It has been studied for its use in both in vivo and in vitro experiments.

In Vivo

In vivo experiments involve the administration of Unii-6lgr0ryy5Q to living organisms, such as mice or rats. These experiments are used to study the effects of the drug on the organism's physiology and behavior.

In Vitro

In vitro experiments involve the administration of Unii-6lgr0ryy5Q to isolated cells or tissues in a laboratory setting. These experiments are used to study the effects of the drug on the cells or tissues in a controlled environment.

Biological Activity

Unii-6lgr0ryy5Q has been demonstrated to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects.
Biochemical and Physiological Effects
This compound has been shown to modulate several biochemical and physiological processes, including cell proliferation, apoptosis, immune system modulation, and inflammation.

Advantages and Limitations for Lab Experiments

Unii-6lgr0ryy5Q has several advantages for laboratory experiments, including its ease of synthesis, the ability to target specific pathways, and its wide range of biological activities. However, there are some limitations to its use, including the need for careful dosing and the potential for off-target effects.

Future Directions

Unii-6lgr0ryy5Q has potential for use in a wide range of therapeutic applications. Future research should focus on further elucidating the mechanism of action of this compound, optimizing its use in laboratory experiments, and investigating its potential therapeutic applications. Additionally, further research is needed to understand the potential side effects of this compound and to develop strategies to minimize these side effects. Additionally, further research is needed to understand the potential interactions between this compound and other drugs and to develop strategies to optimize drug combinations. Finally, further research is needed to investigate the potential of this compound as a diagnostic tool, as well as its potential use in personalized medicine.

properties

IUPAC Name

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBMCTDYWXIBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609522-33-9
Record name SEL120-34A free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEL120-34A FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.